![molecular formula C12H12N6S B2367184 3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058496-54-0](/img/structure/B2367184.png)
3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis . Triazolopyrimidines are a subclass of pyrimidines that have been studied for their potential as CDK2 inhibitors, which could make them valuable in cancer treatment .
Synthesis Analysis
Pyrimidines can be synthesized through various methods, including substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon positions 2, 4, 5, and 6 . The synthesis of triazolopyrimidines often involves cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of pyrimidines and triazolopyrimidines is characterized by a six-membered ring containing two nitrogen atoms. In the case of triazolopyrimidines, an additional triazole ring is fused to the pyrimidine ring .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions due to their electron-rich nitrogen-containing heterocycle . The specific reactions that “3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” can undergo would depend on its specific structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyrimidines, in general, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Pyrimidine derivatives have garnered significant attention as potential anticancer agents. Due to their structural resemblance to DNA and RNA nucleotide base pairs, they hold promise in cancer treatment. Researchers have designed novel pyrimidine derivatives with anticancer activity. These compounds can inhibit tumor growth, induce apoptosis, and interfere with cancer cell proliferation . Further studies are needed to optimize their efficacy and safety.
Anti-Inflammatory Properties
Certain pyrimidine scaffolds, including derivatives of 3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine , exhibit anti-inflammatory effects. These compounds may modulate inflammatory pathways and provide therapeutic benefits in conditions such as arthritis, asthma, and autoimmune diseases .
Antimicrobial Activity
Researchers have explored the antimicrobial potential of pyrimidine derivatives. For instance, 6,7-disubstituted phenyl-3-pyridin-4-yl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, a class of pyrimidine-containing compounds, were screened for antimicrobial activity . Such investigations contribute to our understanding of their role in combating infections.
Wirkmechanismus
Target of Action
Similar compounds with a triazolopyrimidine scaffold have been reported to target cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .
Mode of Action
It’s suggested that the nitrogen atom in the pyridine ring might interact with met332, which could potentially enhance the activity of the compound . This interaction could lead to changes in the target protein’s function, thereby affecting the cell cycle.
Biochemical Pathways
Compounds with similar structures have been reported to affect pathways related to cell proliferation and apoptosis . The compound’s interaction with its target could potentially disrupt these pathways, leading to changes in cell behavior.
Pharmacokinetics
In silico studies of similar compounds suggest suitable pharmacokinetic properties . These properties can impact the compound’s bioavailability, determining how much of the compound reaches its target in the body.
Result of Action
Similar compounds have been reported to have anti-proliferative effects on cancer cells . This suggests that the compound could potentially inhibit cell growth and induce apoptosis.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-ethyl-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6S/c1-2-18-11-10(16-17-18)12(15-8-14-11)19-7-9-4-3-5-13-6-9/h3-6,8H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCSUKNBPGEUTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC3=CN=CC=C3)N=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

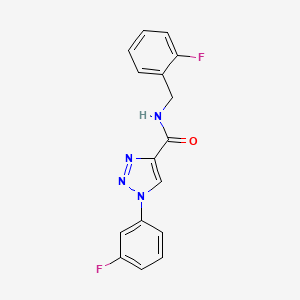
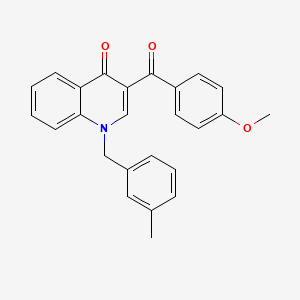
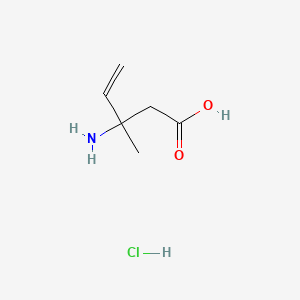
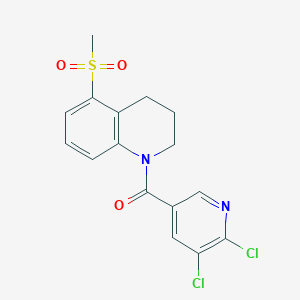
![5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one](/img/structure/B2367106.png)
![6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2367108.png)
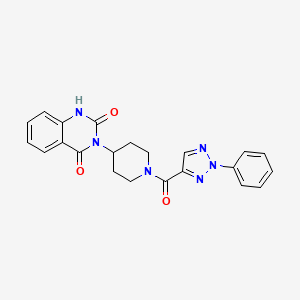
![3-((5-((pyridin-3-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2367111.png)
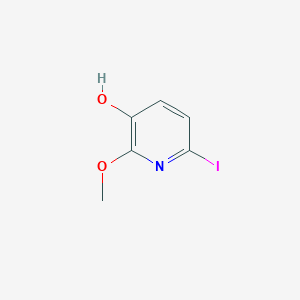
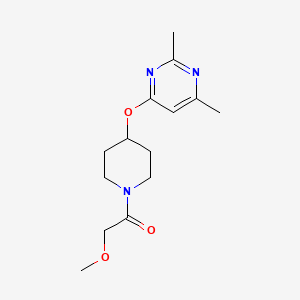
![8-(4-ethoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2367115.png)

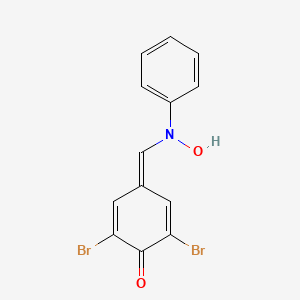
![N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2367120.png)